4SC-205 is a small-molecule compound that functions as an inhibitor of the human kinesin-related motor protein Eg5, also known as KIF11 or kinesin spindle protein-5. This compound is notable for its potential antineoplastic activity, which refers to its ability to inhibit tumor growth. The inhibition of Eg5 disrupts mitotic processes, leading to apoptosis and cell death, making 4SC-205 a candidate for cancer therapy, particularly in conditions like neuroblastoma and other malignancies .
4SC-205 was developed as part of research into novel inhibitors targeting mitotic kinesins. It is classified under antineoplastic agents and specifically as a kinesin inhibitor. The compound has been studied for its efficacy in preclinical models and has entered clinical trials to evaluate its therapeutic potential in humans .
The synthesis of 4SC-205 involves several key steps, including the formation of thiadiazole-thiazolone hybrids through cyclization reactions. The initial precursor, 1-(5-amino-2-methyl-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one, undergoes reaction with chloroacetyl chloride in a solvent like N,N-dimethylformamide under basic conditions to yield intermediate compounds. These intermediates are then subjected to further reactions involving ammonium thiocyanate to form the final product .
The synthetic pathway can be summarized as follows:
The molecular structure of 4SC-205 can be described by its specific arrangement of atoms that enable its function as an inhibitor. It features a thiadiazole ring fused with a thiazolone moiety, contributing to its biological activity against Eg5.
Key structural data include:
The compound is typically presented as a solid powder with a purity exceeding 98%.
4SC-205 primarily acts by inhibiting the ATPase activity of Eg5, disrupting the normal function of this motor protein during mitosis. The inhibition leads to:
In vitro studies have demonstrated that 4SC-205 effectively inhibits cell proliferation in various cancer cell lines by triggering these pathways .
The mechanism by which 4SC-205 exerts its antitumor effects involves the selective binding to the Eg5 motor protein. This binding prevents Eg5 from facilitating proper spindle formation during mitosis. As a result:
Studies have shown that treatment with 4SC-205 can enhance the effects of standard chemotherapeutic agents, suggesting a synergistic potential in cancer therapy .
The physical properties of 4SC-205 include:
Chemical properties relevant to its function include:
4SC-205 has been primarily investigated for its potential applications in oncology:
Clinical trials have begun to assess its safety and efficacy in humans, marking it as a promising candidate for future cancer therapies .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4